REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]([CH3:15])[CH2:8][CH2:9][O:10]2.Cl.O>CO>[CH3:15][CH:7]1[C:6]2[C:5]([OH:4])=[CH:14][CH:13]=[CH:12][C:11]=2[O:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
50.3 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=C2C(CCOC2=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC1=C2C(CCOC2=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solution
|
Type
|
ADDITION
|
Details
|
were added until completion of reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 10 mL of water
|
Type
|
ADDITION
|
Details
|
diluted with 25 mL of DCM
|
Type
|
CUSTOM
|
Details
|
Phases were separated through a phase separator cartridge
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCOC=2C=CC=C(C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |